N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound that features a bromofuran moiety, a dioxidotetrahydrothiophene ring, and a methylphenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps, including the formation of the bromofuran and dioxidotetrahydrothiophene intermediates, followed by their coupling with the methylphenoxyacetamide moiety. Common synthetic routes may involve:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran.
Formation of Dioxidotetrahydrothiophene: This step involves the synthesis of the dioxidotetrahydrothiophene ring, which can be achieved through various methods, including oxidation reactions.
Coupling Reactions: The final step involves coupling the bromofuran and dioxidotetrahydrothiophene intermediates with the methylphenoxyacetamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its biological activity and potential use as a biochemical probe.
Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide include:
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethylaniline
- N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H20BrNO5S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-13-2-4-15(5-3-13)24-11-18(21)20(10-16-6-7-17(19)25-16)14-8-9-26(22,23)12-14/h2-7,14H,8-12H2,1H3 |
InChI Key |
KZOHOCNEOYUHML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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